5-Tetradecen-1-ol, (5Z)-

Vue d'ensemble

Description

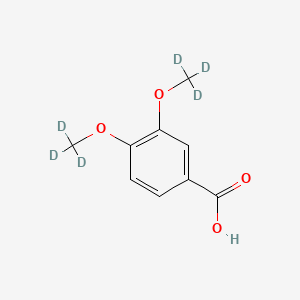

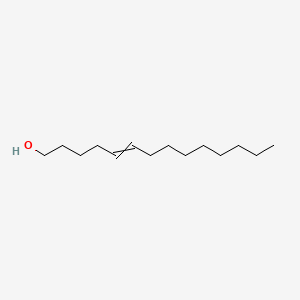

“5-Tetradecen-1-ol, (5Z)-” is a straight-chain unsaturated alcohol . It has the molecular formula C14H28O and a molecular weight of 212.37 . This compound was discovered by K. Touhara and co-workers at the University of Tokyo while investigating the role of a mysterious mouse odor receptor .

Molecular Structure Analysis

The molecular structure of “5-Tetradecen-1-ol, (5Z)-” consists of a long carbon chain with a double bond at the 5th carbon and a hydroxyl group at the end . The presence of the double bond gives it the ‘Z’ configuration .Chemical Reactions Analysis

While specific chemical reactions involving “5-Tetradecen-1-ol, (5Z)-” are not available, it’s known that this compound can bind to certain mouse odor receptors .Physical And Chemical Properties Analysis

“5-Tetradecen-1-ol, (5Z)-” appears as an oil and should be stored at 4° C . It has a molecular weight of 212.37 .Applications De Recherche Scientifique

Pheromone Synthesis and Insect Attraction

- Synthesis of Aggregation Pheromones : (5Z,13S)-5-Tetradecen-13-olide, a component of the aggregation pheromone for the flat grain beetle, was synthesized in an optically pure form via asymmetric bioreduction of acetylenic keto acid with immobilized bakers’ yeast (Naoshima et al., 1990).

- Natural Ligand for Mouse Odorant Receptor : (Z)-5-tetradecen-1-ol was identified as a natural ligand for a mouse odorant receptor, enhancing urine attractiveness to female mice (Yoshikawa et al., 2013).

- Attractants for Agricultural Pest Control : Compounds like (Z/E)-11-tetradecen-1-ol are used as attractants in trapping corn pests, leveraging their role in insect communication (Li et al., 2008).

Analytical and Synthetic Chemistry

- Analytical Techniques : Studies on the similarity of mass spectra of tetradecen-1-ols and their acetates have contributed to the development of analytical techniques in mass spectrometry (Yuan et al., 1997).

- Synthesis of Macrocyclic Lactones : Macrolides like (5Z,13R)-5-tetradecen-13-olide have been synthesized using enzymatic macrolactonization, highlighting the versatility of this method in organic synthesis (Mori & Tomioka, 1992).

Biological and Environmental Impact

- Role in Insect Communication : The compound has been identified in various studies as a component of sex pheromones in different moth species, playing a crucial role in insect communication and mating behavior (Hill & Roelofs, 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetradec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGEAXLNDKCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961037 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tetradecen-1-ol, (5Z)- | |

CAS RN |

40642-42-0 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)